molecular formula C13H12BrN3 B3201711 2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE CAS No. 1020244-24-9

2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE

Cat. No.: B3201711
CAS No.: 1020244-24-9
M. Wt: 290.16 g/mol
InChI Key: XYTYYWPOJMNJOX-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile is a bicyclic heterocyclic compound featuring a fused cyclooctane and pyridine ring system. Key structural attributes include:

  • Substituents: A bromine atom at position 2 and two nitrile groups at positions 3 and 2.
  • Electronic profile: The electron-withdrawing nitriles enhance electrophilic reactivity, while the bromine atom may facilitate cross-coupling reactions.

Properties

IUPAC Name

2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYYWPOJMNJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted cyclooctapyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Cycloocta[b]indole Derivative

Compound : 2-Bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole (CymitQuimica, discontinued) .

Property Target Compound Cycloocta[b]indole Derivative
Core Structure Pyridine fused with cyclooctane Indole fused with cyclooctane
Substituents Br (C2), 2×CN (C3, C4) Br (C2)
Molecular Weight (g/mol) Not provided Not provided
Key Functional Groups Nitriles (polar) Indole NH (H-bond donor)
Reactivity Electrophilic nitriles; Br for substitution Br for substitution; indole π-system
Availability Presumed available Discontinued

Key Differences :

  • The indole core in the analog provides a hydrogen-bond donor (NH), unlike the pyridine-based target compound.

Halogenated Pyrazolo-Pyridine

Compound : 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 893722-46-8) .

Property Target Compound 5-Bromo-3-chloro-pyrazolo-pyridine
Core Structure Pyridine fused with cyclooctane Pyrazole fused with pyridine
Substituents Br (C2), 2×CN (C3, C4) Br (C5), Cl (C3)
Molecular Weight (g/mol) Not provided 232.46
LogP (XLogP3) Likely lower (polar nitriles) 2.5
Hydrogen Bonding Acceptors: 4 (2×CN, 2×N) Donors: 1 (NH); Acceptors: 2
Applications Potential kinase inhibitors Building block for bioactive molecules

Key Differences :

  • The pyrazolo-pyridine has a smaller, planar structure with higher lipophilicity (LogP 2.5), favoring membrane permeability.
  • The target’s nitriles increase polarity and hydrogen-bond acceptor capacity, which may improve binding specificity in biological targets.

Spiro and Indole Derivatives

Compounds such as spirotryprostatin B and pseurotin A () share fused-ring systems but lack bromine or nitrile groups . These spiro compounds often exhibit rigid 3D architectures, contrasting with the target’s flexible cyclooctane ring. Their biological activities (e.g., antifungal, anticancer) highlight the importance of ring strain and substituent positioning, suggesting the target’s bromine and nitriles could modulate similar pathways.

Biological Activity

2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and antiviral effects, as well as its synthesis and chemical characteristics.

  • Chemical Formula : C13H8BrN4
  • Molecular Weight : 300.13 g/mol
  • IUPAC Name : 2-Bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the cyclooctapyridine structure. The presence of bromine and dicarbonitrile functional groups enhances their efficacy against various pathogens.

  • Antibacterial Activity :
    • Compounds similar to 2-bromo-cycloocta[b]pyridine have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) for these compounds typically ranges from 2.18 to 3.08 μM .
    • A study demonstrated that derivatives of cyclooctapyridine exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin and fluconazole .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties against strains like Candida albicans and Aspergillus niger, showing promising results with MIC values indicating effective inhibition .
  • Antiviral Activity :
    • The antiviral properties of pyridine derivatives have gained attention due to their potential in treating viral infections. Compounds with similar structural features have been reported to exhibit activity against viruses including SARS-CoV-2 .

Synthesis

The synthesis of 2-bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile involves multi-step chemical reactions that typically include:

  • Starting Materials : Use of cyclooctene derivatives and appropriate bromination agents.
  • Reagents : Common reagents include potassium permanganate (KMnO4) and various amines for functional group modifications.

The synthetic pathway is crucial for optimizing yield and purity of the final product.

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by Judge et al., derivatives of isonicotinic acid hydrazide were synthesized and tested against multiple bacterial strains. The results indicated that compounds with similar structural motifs to 2-bromo-cycloocta[b]pyridine had enhanced antibacterial properties with MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Antiviral Potential

A recent investigation into pyridine compounds during the COVID-19 pandemic explored their potential as antiviral agents. The study found that certain derivatives showed inhibitory effects on viral replication in vitro. The presence of the dicarbonitrile moiety was suggested to be a contributing factor to this activity .

Data Tables

Property Value
Chemical FormulaC13H8BrN4
Molecular Weight300.13 g/mol
Antibacterial MIC2.18 - 3.08 μM
Antifungal MICVaries by strain
Antiviral ActivityEffective against SARS-CoV-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE
Reactant of Route 2
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE

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